molecular formula C14H17N3O2 B6636995 4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile

Numéro de catalogue B6636995
Poids moléculaire: 259.30 g/mol
Clé InChI: RMWDALJXYQCEFK-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile, also known as RO5126766, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mécanisme D'action

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile inhibits the MAPK signaling pathway by targeting the kinase activity of RAF proteins, which are upstream regulators of the MAPK pathway. This molecule binds to the ATP-binding site of RAF proteins and prevents their activation, thereby blocking the downstream signaling of the MAPK pathway. This leads to the inhibition of cell proliferation and survival, which is essential for the growth of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, the inhibition of angiogenesis, and the reduction of inflammation. These effects are mediated through the inhibition of the MAPK signaling pathway, which is involved in several cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile has several advantages for lab experiments, including its high potency and selectivity for RAF proteins, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, this molecule also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Orientations Futures

There are several future directions for the research on 4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile, including the evaluation of its therapeutic potential in clinical trials, the identification of biomarkers for patient selection and monitoring, the development of combination therapies with other targeted agents, and the investigation of its potential as a diagnostic tool for cancer and neurodegenerative disorders. Additionally, the optimization of the synthesis method and the development of novel analogs with improved pharmacological properties are also important areas of research.

Méthodes De Synthèse

The synthesis of 4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile involves the condensation of 4-aminobenzonitrile with (R)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde, followed by the acylation of the resulting intermediate with 2-oxoethyl isocyanate. The final product is obtained after purification using column chromatography. The synthesis of this molecule has been reported in several publications, including a patent by F. Hoffmann-La Roche Ltd.

Applications De Recherche Scientifique

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this molecule has been shown to inhibit the growth of tumor cells by blocking the MAPK signaling pathway, which is essential for cell proliferation and survival. This molecule has been tested in preclinical models of several types of cancer, including melanoma, pancreatic cancer, and lung cancer, and has shown promising results.
In neurodegenerative disorders, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation. This molecule has been tested in preclinical models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, and has shown potential as a neuroprotective agent.
In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce the risk of heart failure. This molecule has been tested in preclinical models of myocardial infarction and heart failure, and has shown promising results.

Propriétés

IUPAC Name

4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-8-11-3-5-12(6-4-11)16-9-14(19)17-7-1-2-13(17)10-18/h3-6,13,16,18H,1-2,7,9-10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWDALJXYQCEFK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC2=CC=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CNC2=CC=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.